N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including those containing the thiazole and chromene moieties, have been extensively studied for their diverse biological activities. The stability and bioactivity of these nuclei have inspired researchers to develop novel derivatives for medicinal applications. These compounds have shown promise in antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Additionally, they address the challenge of solubility, a major hurdle in drug development, suggesting their potential in overcoming antibiotic resistance.
Pharmacological Significance of Coumarins and Thiazoles
Coumarins and thiazole derivatives, closely related to the chromene and thiazolyl moieties of the compound , have been identified for their significant pharmacological properties. Studies have highlighted the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities, underscoring the potential of these scaffolds in the development of therapeutic agents (Raut et al., 2020). These findings support the exploration of N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide for similar biological activities.
Antitubercular Activity
Compounds related to the structure of interest have also been investigated for their antitubercular activity. Modifications of the isoniazid structure, incorporating heteroaromatic-isonicotinohydrazide and hydrazone derivatives, have shown promising in vitro efficacy against Mycobacterium tuberculosis and other mycobacterial strains, highlighting their potential in addressing antibiotic-resistant TB strains (Asif, 2014).
Antioxidant and Anti-inflammatory Agents
The search for new antioxidant and anti-inflammatory agents has led to the development of benzofused thiazole analogues. These compounds exhibit potential antioxidant activity against various reactive species and distinct anti-inflammatory activity compared to standard references, suggesting their utility in medicinal chemistry (Raut et al., 2020).
Safety and Hazards
Future Directions
The future research directions could involve further investigation into the biological activities of this compound, as well as optimization of its synthesis process. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially have significant applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-17(22-15-9-13-7-3-4-8-16(13)27-19(15)26)10-14-11-28-20(21-14)23-18(25)12-5-1-2-6-12/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBZQOBWUUJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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